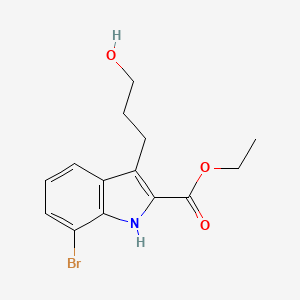

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 7th position. This is followed by the alkylation of the indole ring to attach the hydroxypropyl group at the 3rd position. Finally, esterification is performed to introduce the ethyl ester group at the 2nd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but

Actividad Biológica

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C14H16BrNO3

- Molecular Weight : 326.19 g/mol

- CAS Number : 1073067-97-6

The compound features a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : An indole derivative is brominated to introduce the bromine atom.

- Alkylation : The hydroxypropyl group is attached through an alkylation reaction.

- Esterification : Finally, esterification introduces the ethyl ester group.

These multi-step reactions are crucial for obtaining the desired compound in sufficient yield and purity .

Research indicates that compounds in the indole family, including this compound, exhibit various biological activities due to their interaction with specific molecular targets. Some key mechanisms include:

- Inhibition of Anti-Apoptotic Proteins : This compound has been linked to the inhibition of Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family that plays a critical role in regulating apoptosis. By inhibiting Mcl-1, it may promote apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Modulation of Immune Response : Indole derivatives can influence T helper (Th) cell responses, particularly through modulation of interleukin-4 (IL-4) production. This suggests potential applications in immunotherapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole derivatives, providing insights into their potential therapeutic uses:

- Anticancer Activity : A study demonstrated that indole derivatives can induce apoptosis in various cancer cell lines through Mcl-1 inhibition. This compound's structural features suggest it may exhibit similar effects .

- Antiviral Activity : Research on related compounds has shown antiviral properties against HIV and other viruses. The structure–activity relationship (SAR) analyses indicate that halogenated indoles often enhance antiviral potency, suggesting that this compound could be explored for similar applications .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anticancer and antiviral activity | Mcl-1 inhibition |

| Indole Derivative A | Anticancer | Apoptosis induction via Bcl-2 family inhibition |

| Indole Derivative B | Antiviral | Inhibition of viral replication |

Aplicaciones Científicas De Investigación

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate exhibits diverse biological activities that suggest potential applications in therapeutic contexts:

Anticancer Activity

Research indicates that compounds within the indole family can induce apoptosis in cancer cells. Specifically, this compound has been linked to the inhibition of Myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in regulating apoptosis. By inhibiting Mcl-1, this compound may promote cell death in various cancer types, making it a candidate for cancer therapy .

Antiviral Properties

Indole derivatives have shown promise as antiviral agents. Studies suggest that halogenated indoles enhance antiviral potency against viruses such as HIV. The structure–activity relationship (SAR) analyses indicate that modifications to the indole structure can improve efficacy, positioning this compound as a potential antiviral agent .

Immunomodulatory Effects

The compound may also influence immune responses by modulating interleukin-4 (IL-4) production in T helper (Th) cells. This suggests potential applications in immunotherapy, particularly for conditions where immune modulation is beneficial .

Case Studies and Research Findings

Several studies have examined related indole derivatives, providing insights into their therapeutic uses:

Propiedades

IUPAC Name |

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFBQKVPNUAJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.